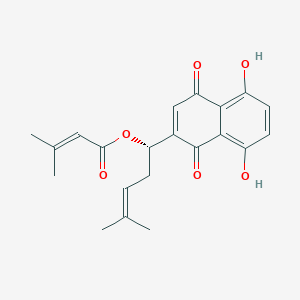

Alkannin beta,beta-dimethylacrylate

説明

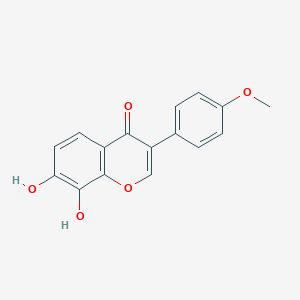

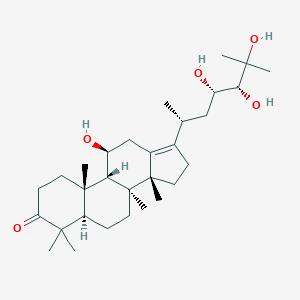

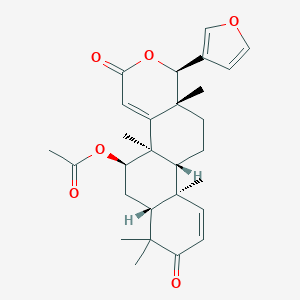

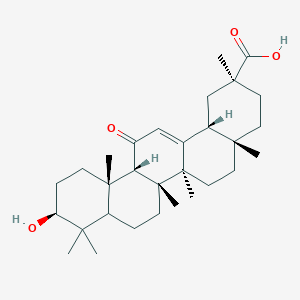

Alkannin beta,beta-dimethylacrylate is a chemical compound with the molecular formula C21H22O6 . It has an average mass of 370.396 Da and a monoisotopic mass of 370.141632 Da . This compound is a type of hydroxy-1,4-naphthoquinone .

Physical And Chemical Properties Analysis

Alkannin beta,beta-dimethylacrylate has a density of 1.3±0.1 g/cm3, a boiling point of 587.3±50.0 °C at 760 mmHg, and a flash point of 206.4±23.6 °C . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 101 Å2, and it has a molar volume of 291.9±3.0 cm3 .科学的研究の応用

Colorectal Cancer Treatment

b,b-Dimethylacrylalkannin: has been studied for its potential to suppress the proliferation of colorectal cancer. It targets the fibroblast growth factor receptor 1 (FGFR1), which plays a significant role in the regulation of cellular proliferation in colorectal cancer tissues . The compound has shown efficacy in inhibiting colon cancer cell proliferation, inducing cell cycle arrest, apoptosis, and altering FGFR1-mediated signaling pathways .

Anti-inflammatory Properties

Research has indicated that b,b-Dimethylacrylalkannin possesses potent anti-inflammatory properties. This makes it a candidate for the development of new anti-inflammatory drugs, which could be beneficial in treating various inflammatory diseases .

Antifungal Activity

The compound has demonstrated antifungal activities, suggesting its use in the treatment of fungal infections. This application is particularly relevant in the development of new antifungal agents that can address drug-resistant strains .

Antioxidant Effects

b,b-Dimethylacrylalkannin: is known for its antioxidant capabilities. Antioxidants are crucial in protecting cells from damage caused by free radicals, and this compound could be used in creating supplements or drugs that help in managing oxidative stress-related conditions .

Cytotoxicity and Cancer Research

Due to its cytotoxic properties, b,b-Dimethylacrylalkannin is being explored as a potential anticancer agent. Its ability to induce cell death in cancer cells makes it a promising candidate for cancer therapy research .

Enzyme Inhibition and Potential Anticancer Applications

The compound has been investigated for its ability to inhibit topoisomerase I, an enzyme involved in DNA replication. Inhibitors of this enzyme have been proven to be potential anticancer agents, and b,b-Dimethylacrylalkannin is no exception .

Natural Colorant for Food, Cosmetics, and Textiles

Beyond its medical applications, b,b-Dimethylacrylalkannin is used as a natural colorant. Its vibrant color properties make it suitable for use in food products, cosmetics, and textiles, providing a safer alternative to synthetic dyes .

Potential in Anti-aging Products

Lastly, b,b-Dimethylacrylalkannin has shown potential as an anti-aging ingredient in cosmetic formulations. Its properties may contribute to the protection of the skin from aging-related damage and could be incorporated into skincare products .

作用機序

Target of Action

β,β-Dimethylacrylalkannin, also known as Arnebin 1, is a naphthoquinone compound isolated from Alkanna cappadocica . The primary target of β,β-Dimethylacrylalkannin is the Fibroblast Growth Factor Receptor 1 (FGFR1) . FGFR1 is a protein that plays a significant role in cellular proliferation, particularly in patients with colorectal cancer .

Mode of Action

β,β-Dimethylacrylalkannin interacts with FGFR1 by directly binding to it within the ATP binding pocket domain . This interaction effectively inhibits the proliferation of colon cancer cells .

Biochemical Pathways

The disruption of the Fibroblast Growth Factor Receptor (FGFRs) signaling pathways is significantly implicated in the onset and advancement of colorectal cancer (CRC) . β,β-Dimethylacrylalkannin alters FGFR1-mediated signaling pathways, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Its solubility in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability.

Result of Action

The result of β,β-Dimethylacrylalkannin’s action is the suppression of the proliferation of colorectal cancer in both cellular and xenograft models . It triggers cell cycle arrest, apoptosis, and alters FGFR1-mediated signaling pathways . Moreover, β,β-Dimethylacrylalkannin effectively attenuates the development of Patient-Derived Xenograft (PDX) tumors in mice that are FGFR1-positive, with no notable toxicity observed .

Action Environment

It is known that the compound is isolated from alkanna cappadocica , suggesting that its efficacy and stability might be influenced by the natural environment of this plant

特性

IUPAC Name |

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATBOVZTQBLKIL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alkannin beta,beta-dimethylacrylate | |

CAS RN |

34539-65-6 | |

| Record name | Alkannin senecioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034539656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

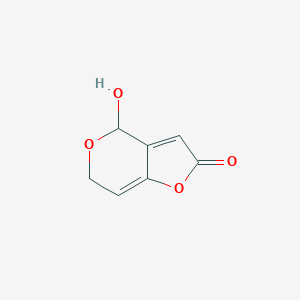

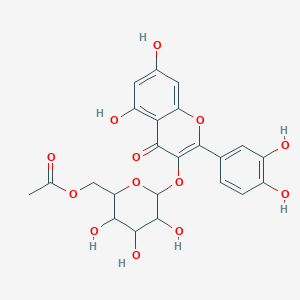

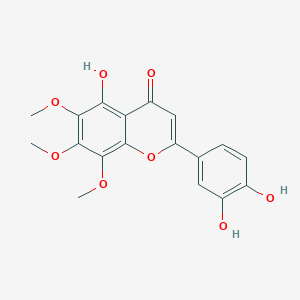

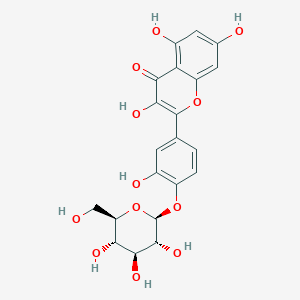

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。